N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14-6-5-12(17-14)15(22)18-11-4-2-1-3-10(11)13-9-20-7-8-23-16(20)19-13/h1-4,7-9,12H,5-6H2,(H,17,21)(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYCPSJXDVNQBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Pantothenate synthetase of Mycobacterium tuberculosis. This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the bacterium.
Biochemical Pathways
The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate and, consequently, coenzyme A. This affects various metabolic processes in the bacterium, including fatty acid synthesis and energy metabolism.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are predicted in silico.
Result of Action
The compound exhibits significant antimycobacterial activity . It has been shown to inhibit the growth of Mycobacterium tuberculosis, with IC50 values in the low micromolar range. Importantly, the compound is selective for Mycobacterium tuberculosis, showing no activity against a panel of non-tuberculous mycobacteria.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been reported to interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions, leading to changes in cellular functions.
Cellular Effects
Similar compounds have shown broad-spectrum antiproliferative activity against various cell lines. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have shown pronounced effects against a full panel of human tumor cell lines in a five-dose assay.
Biological Activity
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates an imidazo[2,1-b]thiazole moiety, which is known for its biological relevance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance, a related compound demonstrated significant activity against the MCF-7 breast cancer cell line with an IC50 value of 8.38 µM, indicating potent antiproliferative effects compared to standard treatments like Sorafenib (IC50 = 7.55 µM) .
The mechanism underlying the anticancer activity involves:
- Induction of apoptosis through upregulation of pro-apoptotic factors such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2.
- Cell cycle arrest at the G2/M phase, which was observed to be 27.07% for treated cells compared to 11.31% in controls .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. A study on imidazo[2,1-b]thiazole derivatives indicated their potential as inhibitors of carbonic anhydrase (CA), with some compounds showing promising Ki values against tumor-associated isoforms .
Inhibition Data
The following table summarizes the inhibition data for selected compounds:
| Compound | Target Enzyme | Ki (µM) |
|---|---|---|
| Compound A | hCA IX | 25.0 |
| Compound B | hCAXII | 30.5 |
| This compound | hCA II | Not determined |
Pharmacological Applications
Given its biological activities, this compound shows promise for development into therapeutic agents targeting various diseases, particularly cancer.
Case Studies
- MCF-7 Cell Line Study : The compound was tested alongside other derivatives in a study focusing on breast cancer cells. The results indicated that modifications to the imidazo[2,1-b]thiazole structure significantly impacted anticancer efficacy .
- Carbonic Anhydrase Inhibition : In another study, derivatives were screened for their ability to inhibit CA activity, revealing that structural variations could enhance or diminish inhibitory effects .
Q & A
Q. Advanced Optimization
- Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can enhance yields by 15–20% compared to conventional reflux .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while additives like triethylamine mitigate side reactions .
How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?
Q. Basic Characterization
- 1H/13C NMR : Confirm regiochemistry of the imidazothiazole ring (e.g., δ 7.8–8.2 ppm for aromatic protons) and the pyrrolidine carbonyl (δ ~170 ppm in 13C) .
- IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and imidazothiazole C-N vibrations (~1550 cm⁻¹) .
Q. Advanced Resolution
- DFT Calculations : Optimize molecular geometry and predict NMR/IR spectra to validate experimental data. Bond angles and dihedral strains in the imidazothiazole-pyrrolidine junction can be modeled using B3LYP/6-31G* basis sets .
- X-ray Crystallography : Resolve crystallographic packing effects, especially for polymorph identification .
What methodologies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?
Q. Basic Screening
- In vitro kinase assays : Use recombinant kinases (e.g., JAK2, Aurora B) with ATP-competitive ELISA to measure IC50 values. Include positive controls (e.g., staurosporine) .
- Cellular viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity (48–72 hr exposure) .
Q. Advanced Mechanistic Studies
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) between the compound and target proteins .
- Molecular Dynamics Simulations : Model ligand-protein interactions (e.g., with VEGFR2 or EGFR) using GROMACS or AMBER to identify critical binding residues .
How should researchers address contradictions in biological activity data across different assay platforms?
Q. Methodological Framework
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
- Solubility/Purity Checks : Reassess compound integrity via HPLC (≥95% purity) and DLS for aggregation .
- Contextual Factors : Account for cell line-specific expression levels of target proteins (e.g., Western blotting) .
Case Study Example
Discrepancies in IC50 values between enzymatic and cellular assays may arise from off-target effects. Use siRNA knockdowns or isoform-selective inhibitors to isolate contributions .
What computational tools are most effective for designing derivatives of this compound with improved pharmacokinetic properties?
Q. Basic QSAR Modeling
- Descriptor Selection : Include logP, topological polar surface area (TPSA), and H-bond donors/acceptors. Train models using Random Forest or PLS regression on datasets like ChEMBL .
Q. Advanced Strategies
- Free Energy Perturbation (FEP) : Predict binding affinity changes for methyl/fluoro substitutions on the pyrrolidine ring .
- ADMET Prediction : Use SwissADME or ADMETlab to optimize bioavailability (e.g., reduce CYP3A4 inhibition risk) .
How can researchers reconcile conflicting crystallographic and spectroscopic data regarding the compound’s conformation?
Q. Resolution Workflow
Temperature-Dependent NMR : Compare spectra at 25°C vs. 60°C to identify dynamic conformational changes .
Solid-State vs. Solution-State Analysis : Contrast X-ray data (rigid crystal packing) with NOESY NMR (solution flexibility) .
DFT-Based Conformer Sampling : Generate Boltzmann-weighted ensembles to match experimental observations .
What advanced techniques are critical for studying the compound’s metabolic stability in preclinical models?
Q. In Vitro Systems
- Liver Microsome Assays : Incubate with human/rat microsomes (1–2 mg/mL) and NADPH, followed by LC-MS/MS to quantify parent compound depletion .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) .
Q. In Vivo Correlation
- PET Radiolabeling : Synthesize a [11C]-labeled analog for real-time biodistribution tracking in rodents .
How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Q. SAR Design Matrix
| Modification Site | Variants to Test | Assay Endpoints |
|---|---|---|
| Imidazothiazole C6 | H, Me, Cl, CF3 | Enzymatic IC50, Solubility |
| Pyrrolidine carbonyl | Ester, amide, ketone | Metabolic Stability (t1/2) |
| Phenyl substituents | Ortho/meta/para-F, OMe | Cellular Permeability (Papp) |
Q. Statistical Analysis
- Use ANOVA with post-hoc Tukey tests to rank substituent effects (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
